![molecular formula C21H26N4OS B5627619 3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole](/img/structure/B5627619.png)
3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole
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Overview
Description
Synthesis Analysis
The synthesis of complex indole and imidazole derivatives often involves multi-step reactions, including the formation of imidazo pyridoindole rings through reactions of disubstituted indoles and specific catalysts or reagents (Molina et al., 1998). Another approach involves the rearrangement of isoxazolones to imidazopyridines and indoles, showcasing the versatility of synthesis strategies for indole derivatives (Khalafy et al., 2002).
Molecular Structure Analysis
Molecular structure determination, including X-ray crystallography, is essential for understanding the conformation and reactivity of indole and imidazole derivatives. For instance, the crystal molecular structure of 5-indol-3-yl imidazole derivatives provides insights into the potential interactions and reactivity of these compounds (Molina et al., 1998).
Chemical Reactions and Properties
Indole and imidazole derivatives participate in a variety of chemical reactions, including cycloaddition reactions and coupling processes. For example, copper-catalyzed coupling between imidazo[1,2-a]pyridines and indoles showcases the reactivity of these compounds in forming heterodiarylmethanes (Mondal et al., 2016).
Physical Properties Analysis
The physical properties of indole and imidazole derivatives, such as solubility and crystallinity, are influenced by their molecular structure. The synthesis approach and specific substituents can significantly affect these properties, impacting their application in various fields.
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of indole and imidazole derivatives are determined by their molecular framework. Studies on the formation of DNA adducts by muta-carcinogens derived from imidazole compounds highlight the potential biological reactivity of these molecules (Hashimoto & Shudo, 1985).
properties
IUPAC Name |
1-[4-(1-ethylimidazol-2-yl)piperidin-1-yl]-2-(1-methylindol-3-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4OS/c1-3-24-13-10-22-21(24)16-8-11-25(12-9-16)20(26)15-27-19-14-23(2)18-7-5-4-6-17(18)19/h4-7,10,13-14,16H,3,8-9,11-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTRDZIIPEMNNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1C2CCN(CC2)C(=O)CSC3=CN(C4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-[4-(1-ethyl-1H-imidazol-2-yl)piperidin-1-yl]-2-oxoethyl}thio)-1-methyl-1H-indole |
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